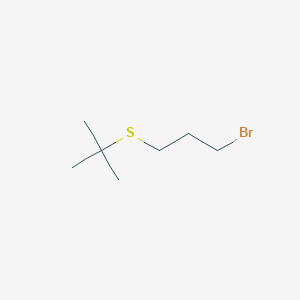
(3-Bromopropyl)(tert-butyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromopropyl)(tert-butyl)sulfane: is an organosulfur compound with the molecular formula C7H15BrS. It is characterized by the presence of a bromopropyl group attached to a tert-butylsulfane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopropyl)(tert-butyl)sulfane typically involves the reaction of tert-butylthiol with 1,3-dibromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the bromopropane, displacing a bromide ion and forming the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromopropyl)(tert-butyl)sulfane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming propyl(tert-butyl)sulfane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is propyl(tert-butyl)sulfane.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Bromopropyl)(tert-butyl)sulfane is used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving sulfur atoms.
Biology and Medicine: The compound’s reactivity makes it useful in the development of biologically active molecules, including potential pharmaceuticals. It can be used to introduce sulfur-containing functional groups into drug candidates, enhancing their biological activity and stability.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, including agrochemicals and materials with specific properties such as enhanced thermal stability or resistance to oxidation.
Wirkmechanismus
The mechanism of action of (3-Bromopropyl)(tert-butyl)sulfane involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The bromine atom serves as a leaving group, allowing the compound to participate in various substitution reactions. The sulfur atom can be oxidized or reduced, altering the compound’s reactivity and properties. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
(3-Bromopropyl)(tert-butyl)amine: Similar structure but with an amine group instead of a sulfane.
(3-Bromopropyl)(tert-butyl)ether: Contains an ether linkage instead of a sulfane.
(3-Bromopropyl)(tert-butyl)phosphine: Features a phosphine group in place of the sulfane.
Uniqueness: (3-Bromopropyl)(tert-butyl)sulfane is unique due to the presence of the sulfur atom, which imparts distinct reactivity compared to its oxygen, nitrogen, and phosphorus analogs. The sulfur atom’s ability to undergo oxidation and reduction reactions adds versatility to the compound, making it valuable in various synthetic applications.
Eigenschaften
IUPAC Name |
2-(3-bromopropylsulfanyl)-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrS/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESAOLFAFYVLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














